molecular formula C13H12O2 B12442864 methyl 7-methylnaphthalene-1-carboxylate CAS No. 91902-61-3

methyl 7-methylnaphthalene-1-carboxylate

Cat. No.: B12442864
CAS No.: 91902-61-3
M. Wt: 200.23 g/mol
InChI Key: AHIFPBZMUQKYEC-UHFFFAOYSA-N
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Description

Methyl 7-methylnaphthalene-1-carboxylate is an organic compound belonging to the naphthalene family It is characterized by a methyl group attached to the seventh position of the naphthalene ring and a carboxylate ester group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methylnaphthalene-1-carboxylate typically involves the esterification of 7-methylnaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methylnaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions 2 and 6, due to the electron-donating effect of the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromination using bromine in acetic acid.

Major Products

    Oxidation: 7-methylnaphthalene-1,2-dicarboxylic acid.

    Reduction: 7-methylnaphthalene-1-methanol.

    Substitution: 2-bromo-7-methylnaphthalene-1-carboxylate.

Scientific Research Applications

Methyl 7-methylnaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the metabolic pathways of naphthalene derivatives.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 7-methylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may undergo metabolic transformations leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Methyl 7-methylnaphthalene-1-carboxylate can be compared with other naphthalene derivatives such as:

    1-methylnaphthalene: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.

    7-methylnaphthalene-1-carboxylic acid: The carboxylic acid form, which is more acidic and can participate in different types of reactions compared to the ester.

    2-methylnaphthalene: The methyl group is positioned differently, affecting its reactivity and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

91902-61-3

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 7-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C13H12O2/c1-9-6-7-10-4-3-5-11(12(10)8-9)13(14)15-2/h3-8H,1-2H3

InChI Key

AHIFPBZMUQKYEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C(=O)OC)C=C1

Origin of Product

United States

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